molecular formula C17H26N6O B1684166 5-[[9-Methyl-8-[methyl(propan-2-yl)amino]purin-6-yl]amino]bicyclo[2.2.1]heptan-2-ol

5-[[9-Methyl-8-[methyl(propan-2-yl)amino]purin-6-yl]amino]bicyclo[2.2.1]heptan-2-ol

Cat. No.: B1684166
M. Wt: 330.4 g/mol
InChI Key: FTVZUYADPTUEKI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of WRC-0571 involves multiple steps, starting with the preparation of the bicyclo[2.2.1]heptan-2-ol scaffold. The key steps include:

    Formation of the bicyclo[2.2.1]heptan-2-ol scaffold: This is achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.

    Introduction of the purine moiety: The purine ring is introduced via a nucleophilic substitution reaction, where the bicyclo[2.2.1]heptan-2-ol scaffold reacts with a purine derivative.

    Functional group modifications:

Chemical Reactions Analysis

WRC-0571 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

Molecular Formula

C17H26N6O

Molecular Weight

330.4 g/mol

IUPAC Name

5-[[9-methyl-8-[methyl(propan-2-yl)amino]purin-6-yl]amino]bicyclo[2.2.1]heptan-2-ol

InChI

InChI=1S/C17H26N6O/c1-9(2)22(3)17-21-14-15(18-8-19-16(14)23(17)4)20-12-6-11-5-10(12)7-13(11)24/h8-13,24H,5-7H2,1-4H3,(H,18,19,20)

InChI Key

FTVZUYADPTUEKI-UHFFFAOYSA-N

SMILES

CC(C)N(C)C1=NC2=C(N=CN=C2N1C)NC3CC4CC3CC4O

Canonical SMILES

CC(C)N(C)C1=NC2=C(N=CN=C2N1C)NC3CC4CC3CC4O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

WRC-0571;  WRC 0571;  WRC0571.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[[9-Methyl-8-[methyl(propan-2-yl)amino]purin-6-yl]amino]bicyclo[2.2.1]heptan-2-ol
Reactant of Route 2
5-[[9-Methyl-8-[methyl(propan-2-yl)amino]purin-6-yl]amino]bicyclo[2.2.1]heptan-2-ol
Reactant of Route 3
5-[[9-Methyl-8-[methyl(propan-2-yl)amino]purin-6-yl]amino]bicyclo[2.2.1]heptan-2-ol
Reactant of Route 4
Reactant of Route 4
5-[[9-Methyl-8-[methyl(propan-2-yl)amino]purin-6-yl]amino]bicyclo[2.2.1]heptan-2-ol
Reactant of Route 5
5-[[9-Methyl-8-[methyl(propan-2-yl)amino]purin-6-yl]amino]bicyclo[2.2.1]heptan-2-ol
Reactant of Route 6
Reactant of Route 6
5-[[9-Methyl-8-[methyl(propan-2-yl)amino]purin-6-yl]amino]bicyclo[2.2.1]heptan-2-ol

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